1-[(1-Hydroxycyclobutyl)methyl]azetidin-3-ol
CAS No.: 2153019-13-5
Cat. No.: VC3423806
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2153019-13-5 |
|---|---|
| Molecular Formula | C8H15NO2 |
| Molecular Weight | 157.21 g/mol |
| IUPAC Name | 1-[(1-hydroxycyclobutyl)methyl]azetidin-3-ol |
| Standard InChI | InChI=1S/C8H15NO2/c10-7-4-9(5-7)6-8(11)2-1-3-8/h7,10-11H,1-6H2 |
| Standard InChI Key | CGWFBLJCMKIRLK-UHFFFAOYSA-N |
| SMILES | C1CC(C1)(CN2CC(C2)O)O |
| Canonical SMILES | C1CC(C1)(CN2CC(C2)O)O |
Introduction
1-[(1-Hydroxycyclobutyl)methyl]azetidin-3-ol is a chemical compound with the CAS number 2153019-13-5. It is a complex organic molecule featuring a cyclobutyl ring attached to an azetidine ring, both of which are functionalized with hydroxyl groups. This compound is of interest in various fields, including pharmaceutical chemistry and organic synthesis.
Synthesis and Preparation
The synthesis of 1-[(1-Hydroxycyclobutyl)methyl]azetidin-3-ol typically involves multi-step organic reactions. These may include the formation of the azetidine ring, introduction of the cyclobutyl moiety, and selective hydroxylation steps. Detailed synthesis protocols are often proprietary or require specialized literature review.
Applications and Research Findings
While specific applications of 1-[(1-Hydroxycyclobutyl)methyl]azetidin-3-ol are not widely documented in publicly available literature, compounds with similar structures are often explored for their pharmacological properties. The presence of hydroxyl groups and the unique ring system could make this compound a candidate for drug development, particularly in areas requiring specific molecular interactions.
Safety and Handling
Handling of 1-[(1-Hydroxycyclobutyl)methyl]azetidin-3-ol requires adherence to standard laboratory safety protocols due to its potential reactivity and unknown toxicity. A Material Safety Data Sheet (MSDS) should be consulted for detailed safety information, including recommended protective equipment and disposal procedures.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume